rac-(7R,9aR)-1,4-dioxo-octahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylic acid
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Overview
Description
rac-(7R,9aR)-1,4-dioxo-octahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylic acid: is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrido[1,2-a]pyrazine core, which is a fused bicyclic structure containing nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(7R,9aR)-1,4-dioxo-octahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as amino acids or their derivatives can be cyclized using reagents like acetic anhydride or other dehydrating agents to form the desired heterocyclic structure .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as crystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
rac-(7R,9aR)-1,4-dioxo-octahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
rac-(7R,9aR)-1,4-dioxo-octahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of rac-(7R,9aR)-1,4-dioxo-octahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. This interaction can lead to various effects, depending on the target and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrido[1,2-a]pyrazine derivatives, such as:
- (7R,9aR)-octahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylic acid dihydrochloride
- Pyrrolopyrazine derivatives
Uniqueness
rac-(7R,9aR)-1,4-dioxo-octahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylic acid is unique due to its specific substitution pattern and the presence of both oxo and carboxylic acid functional groups.
Properties
CAS No. |
2613300-13-1 |
---|---|
Molecular Formula |
C9H12N2O4 |
Molecular Weight |
212.2 |
Purity |
95 |
Origin of Product |
United States |
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